molecular formula C12H13FO B14235228 (3R)-3-(4-fluorophenyl)cyclohexan-1-one CAS No. 479586-34-0

(3R)-3-(4-fluorophenyl)cyclohexan-1-one

Cat. No.: B14235228
CAS No.: 479586-34-0
M. Wt: 192.23 g/mol
InChI Key: ACJABDUOKFETPL-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-(4-fluorophenyl)cyclohexan-1-one is a chiral compound featuring a cyclohexanone ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(4-fluorophenyl)cyclohexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-fluorobenzaldehyde.

    Reaction Conditions: A common method involves the use of a chiral catalyst to induce the desired stereochemistry. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(4-fluorophenyl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(3R)-3-(4-fluorophenyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3R)-3-(4-fluorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The fluorophenyl group can enhance binding affinity and specificity, while the cyclohexanone ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-phenylcyclohexan-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    (3R)-3-(4-chlorophenyl)cyclohexan-1-one: Contains a chlorine atom instead of fluorine, leading to different chemical properties.

    (3R)-3-(4-methylphenyl)cyclohexan-1-one: The methyl group alters the compound’s steric and electronic characteristics.

Uniqueness

(3R)-3-(4-fluorophenyl)cyclohexan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. Fluorine atoms are known to enhance metabolic stability and alter the pharmacokinetic properties of compounds.

Properties

CAS No.

479586-34-0

Molecular Formula

C12H13FO

Molecular Weight

192.23 g/mol

IUPAC Name

(3R)-3-(4-fluorophenyl)cyclohexan-1-one

InChI

InChI=1S/C12H13FO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10H,1-3,8H2/t10-/m1/s1

InChI Key

ACJABDUOKFETPL-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](CC(=O)C1)C2=CC=C(C=C2)F

Canonical SMILES

C1CC(CC(=O)C1)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.